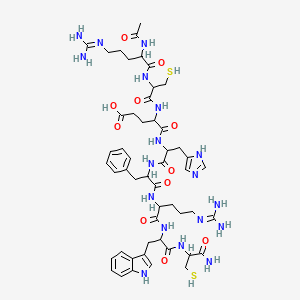

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst folgende Schritte:

Anbindung der ersten Aminosäure: Die erste Aminosäure wird über ihre Carboxylgruppe an das Harz gebunden.

Entschützung: Die Aminogruppe der gebundenen Aminosäure wird entschützt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, geschützt an ihrer Aminogruppe, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids kann eine großtechnische SPPS oder eine Flüssigphasenpeptidsynthese (LPPS) umfassen. Diese Methoden sind auf Effizienz und Ausbeute optimiert und beinhalten oft automatisierte Synthesizer und Hochdurchsatztechniken, um große Mengen des Peptids zu produzieren.

Eigenschaften

IUPAC Name |

4-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGUOZWTPYJYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72N18O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput techniques to produce large quantities of the peptide.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Cysteinreste können durch Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren oder chemische Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.

Substitution: Verschiedene Schutzgruppen und Kupplungsreagenzien werden während der Peptidsynthese verwendet, um spezifische Substitutionen zu erreichen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind Peptide mit modifizierten Sequenzen oder Strukturen, wie z. B. solche mit Disulfidbrücken oder substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthesen und -reaktionen.

Biologie: Untersucht auf seine Rolle bei Protein-Protein-Interaktionen und zellulären Signalwegen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, wie z. B. antimikrobielle oder krebshemmende Eigenschaften.

Industrie: Wird bei der Entwicklung von peptidbasierten Materialien und Sensoren eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet, was zu Veränderungen der Zellfunktionen führt. Das Vorhandensein von Cysteinresten ermöglicht die Bildung von Disulfidbrücken, die die Struktur des Peptids stabilisieren und seine Aktivität verstärken können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-OH: Ähnliche Sequenz, aber mit einer freien Carboxylgruppe am C-Terminus.

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-OMe: Ähnliche Sequenz, aber mit einer Methylestergruppe am C-Terminus.

Einzigartigkeit

Ac-DL-Arg-DL-Cys-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Cys-NH2 ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins einer Amidgruppe am C-Terminus einzigartig. Diese Modifikation kann die Stabilität, Löslichkeit und biologische Aktivität des Peptids beeinflussen und es von anderen ähnlichen Verbindungen unterscheiden.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.